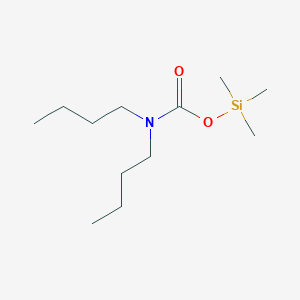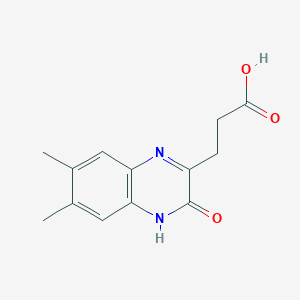
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoxaline derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production: Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield.
Chemical Reactions Analysis
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, leading to the formation of new derivatives.
Scientific Research Applications
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(6,7-Dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be compared with other similar compounds in the quinoxaline family:
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(6,7-dimethyl-3-oxo-4H-quinoxalin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c1-7-5-10-11(6-8(7)2)15-13(18)9(14-10)3-4-12(16)17/h5-6H,3-4H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
ZVYRHSRZFWTQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)



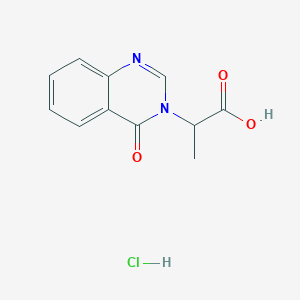
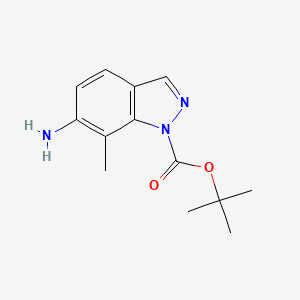
![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
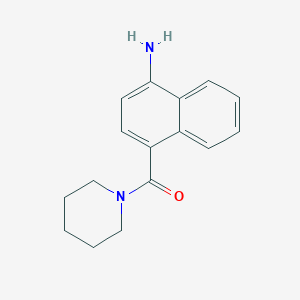
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
